
MBX-2982
Übersicht
Beschreibung
MBX-2982 ist ein potenzielles First-in-Class-Therapeutikum für Typ-2-Diabetes, das auf den G-Protein-gekoppelten Rezeptor 119 (GPR119) abzielt. Dieser Rezeptor interagiert mit bioaktiven Lipiden, von denen bekannt ist, dass sie die glukoseabhängige Insulinsekretion stimulieren . This compound ist ein potenter, selektiver, oral wirksamer GPR119-Agonist, der über einen einzigartigen dualen Wirkmechanismus funktioniert .
Herstellungsmethoden
Die Synthese von this compound umfasst mehrere Schritte, darunter die Herstellung von Zwischenverbindungen und deren anschließende Reaktionen. Die Syntheserouten und Reaktionsbedingungen sind urheberrechtlich geschützt und detaillierte Informationen sind in öffentlichen Quellen nicht leicht verfügbar. Es ist bekannt, dass this compound durch eine Reihe chemischer Reaktionen synthetisiert wird, die Pyrimidin-, Thiazol- und Piperidinderivate beinhalten .
Analyse Chemischer Reaktionen
MBX-2982 durchläuft verschiedene chemische Reaktionen, darunter:
Reduktion: Reduktionsreaktionen, die this compound betreffen, werden nicht häufig berichtet.
Häufige Reagenzien und Bedingungen, die bei diesen Reaktionen verwendet werden, umfassen organische Lösungsmittel, Katalysatoren sowie bestimmte Temperatur- und Druckbedingungen. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab .
Wissenschaftliche Forschungsanwendungen
Clinical Trials
Numerous clinical trials have been conducted to evaluate the efficacy and safety of MBX-2982 in patients with diabetes:
- Phase 2 Study :
- Hypoglycemia Counterregulation Study :
- Efficacy in Type 1 Diabetes :
Pharmacological Studies
Research has demonstrated that this compound not only lowers blood glucose levels but also promotes weight loss and improves islet health, making it a promising candidate for diabetes management .
Comparative Efficacy
In comparison to other diabetes treatments, this compound exhibits a unique profile due to its dual action on both insulin and GLP-1 pathways, potentially offering advantages over existing therapies that target only one of these mechanisms.
Summary of Clinical Trials Involving this compound
Mechanism of Action Comparison
Mechanism | This compound | Traditional Therapies |
---|---|---|
Insulin Secretion | Direct stimulation of beta cells | Varies by drug class |
GLP-1 Release | Stimulates incretin secretion | Not all drugs target this pathway |
Weight Loss Potential | Yes | Varies; some promote weight gain |
Case Study: Efficacy in Type 2 Diabetes Management
A clinical trial involving 100 participants with type 2 diabetes demonstrated that treatment with this compound led to improved glycemic control and was associated with weight loss over a four-week period. The study highlighted that participants experienced increased levels of active GLP-1 and insulin during MMTT, indicating enhanced metabolic responses .
Case Study: Hypoglycemia Protection in Type 1 Diabetes
In a randomized controlled trial aimed at assessing glucagon counterregulation during hypoglycemia, participants treated with this compound showed an increase in fasting GLP-1 levels but did not exhibit improved glucagon responses compared to the control group. This suggests potential for further research into optimizing treatment protocols for type 1 diabetes patients .
Wirkmechanismus
MBX-2982 exerts its effects through a dual mechanism of action:
Direct Action on Beta Cells: This compound acts directly on beta cells to increase insulin secretion.
Stimulation of GLP-1 Release: This compound stimulates the release of the incretin GLP-1 from the gut.
These actions are mediated through the activation of GPR119, which interacts with bioactive lipids to stimulate glucose-dependent insulin secretion .
Vergleich Mit ähnlichen Verbindungen
MBX-2982 ist unter den GPR119-Agonisten aufgrund seines dualen Wirkmechanismus einzigartig. Ähnliche Verbindungen umfassen:
N-Oleoyldopamin (OLDA): Ein GPR119-Agonist mit in-vitro-Potenzen, die denen von this compound ähneln.
Olvanil: Ein weiterer GPR119-Agonist mit ähnlichen Auswirkungen auf den Glukosestoffwechsel.
This compound zeichnet sich durch seine Fähigkeit aus, sowohl die Insulinsekretion direkt zu erhöhen als auch die GLP-1-Freisetzung zu stimulieren, was potenzielle Vorteile für die Glukosehomöostase und das Gewichtsmanagement bietet .
Biologische Aktivität
MBX-2982 is a synthetic small molecule that acts as a selective agonist for the G protein-coupled receptor 119 (GPR119). This compound has garnered attention for its potential therapeutic applications, particularly in the management of type 2 diabetes mellitus (T2DM) and certain cancer treatments. This article delves into the biological activity of this compound, highlighting its mechanisms of action, effects on cellular processes, and relevant research findings.
This compound functions primarily by activating GPR119, which plays a significant role in glucose metabolism and insulin secretion. The activation of GPR119 by this compound enhances the production of incretin hormones, leading to improved glucose homeostasis. Additionally, it has been found to modulate metabolic pathways, particularly by promoting glycolysis and inhibiting mitochondrial oxidative phosphorylation.
Key Findings:
- Agonist Potency : The potency of this compound as a GPR119 agonist is significantly higher than that of other known agonists, such as oleoylethanolamide (OEA), with an effective concentration range of 3.9 nM to 0.2–5 μM for OEA and a pharmacological potency ranging from 51.3 to 1282.1-fold higher than OEA .
- Cellular Effects : In breast cancer cell lines (e.g., MCF-7 and MDA-MB-231), this compound enhances gefitinib-induced cell growth inhibition and promotes apoptosis through increased caspase-3/7 activity and downregulation of anti-apoptotic proteins like Bcl-2 .
Biological Activity in Cancer Research
Recent studies have explored the implications of this compound in cancer therapy, particularly its ability to enhance the efficacy of existing chemotherapeutic agents.
Case Study: Breast Cancer
In a study examining the effects of this compound on breast cancer cells:
- Combination Treatment : Co-treatment with gefitinib and this compound resulted in a significant increase in late-apoptotic cell populations compared to gefitinib alone, indicating a synergistic effect on cell death mechanisms .
- Metabolic Shift : The compound induced a shift towards increased lactate production, suggesting enhanced glycolytic activity which may contribute to its anti-cancer effects .
Structural Insights
The structural analysis of the GPR119-MBX-2982 complex has provided insights into how this compound interacts with its target at the molecular level.
Structural Characteristics:
- Binding Mode : Comparative studies reveal that this compound adopts a similar binding mode to other GPR119 agonists, indicating conserved mechanisms across different compounds .
- Mutational Analysis : Mutations in specific amino acids (e.g., I1364.56) significantly affect the agonist potency of this compound, underscoring the importance of these residues in receptor activation .
Clinical Implications
This compound was initially developed as an anti-hyperglycemic agent for T2DM but its clinical development was discontinued after Phase 2 trials due to insufficient efficacy . Despite this setback, ongoing research continues to investigate its potential applications in oncology and other metabolic disorders.
Summary Table: Biological Activity Data
Feature | Details |
---|---|
Compound Name | This compound |
Target | GPR119 |
Agonist Potency | 3.9 nM (vs OEA) |
Effects on Cancer Cells | Enhances gefitinib efficacy; induces apoptosis |
Mechanism | Increases glycolysis; inhibits mitochondrial function |
Clinical Trials | Discontinued for T2DM; ongoing research in oncology |
Eigenschaften
IUPAC Name |
2-[1-(5-ethylpyrimidin-2-yl)piperidin-4-yl]-4-[[4-(tetrazol-1-yl)phenoxy]methyl]-1,3-thiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N8OS/c1-2-16-11-23-22(24-12-16)29-9-7-17(8-10-29)21-26-18(14-32-21)13-31-20-5-3-19(4-6-20)30-15-25-27-28-30/h3-6,11-12,14-15,17H,2,7-10,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFTMKHWBOINJGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(N=C1)N2CCC(CC2)C3=NC(=CS3)COC4=CC=C(C=C4)N5C=NN=N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N8OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20146055 | |
Record name | MBX-2982 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20146055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
448.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1037792-44-1 | |
Record name | MBX-2982 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1037792441 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MBX-2982 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12345 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | MBX-2982 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20146055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MBX-2982 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B5TRY67L51 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of MBX-2982?
A1: this compound acts as a potent and selective agonist of G protein-coupled receptor 119 (GPR119). [, , ] This receptor is highly expressed in intestinal L-cells and pancreatic β-cells, and its activation leads to increased intracellular cAMP concentrations. [] This signaling cascade ultimately results in enhanced glucose-dependent insulin secretion (GSIS) and increased glucagon-like peptide-1 (GLP-1) secretion. [, ]
Q2: What are the potential therapeutic benefits of targeting GPR119 with an agonist like this compound?
A2: GPR119 activation has shown promise as a potential therapeutic strategy for type 2 diabetes. By enhancing GSIS and GLP-1 secretion, this compound can improve glycemic control in individuals with this condition. [, , ] Additionally, research suggests that GPR119 activation may play a role in reducing hepatic steatosis by inhibiting lipogenesis, potentially benefiting individuals with nonalcoholic fatty liver disease. []
Q3: How does this compound compare to other GPR119 agonists in preclinical studies?
A3: In preclinical studies using neonatal streptozotocin-treated (nSTZ) rats, this compound demonstrated significant glucose-lowering effects in oral glucose tolerance tests (OGTT). Notably, it exhibited greater efficacy than other clinically tested GPR119 agonists, GSK1292263 and PSN-821, at similar doses. [] This suggests that this compound might possess a more favorable pharmacokinetic and pharmacodynamic profile, potentially contributing to its enhanced efficacy. []
Q4: Are there any studies investigating the effects of this compound on hepatic inflammation and fibrosis in the context of NASH?
A4: While not directly focused on this compound, a study investigated the effects of another GPR119 agonist, DA-1241, on hepatic inflammation and fibrosis in a mouse model of non-alcoholic steatohepatitis (NASH). [] The study found that DA-1241 significantly reduced hepatic inflammation and fibrosis scores compared to the control group. While this research highlights the potential of GPR119 agonists in NASH, further investigation is needed to determine if this compound exhibits similar effects.
Q5: What are the limitations of the current research on this compound?
A5: Much of the research on this compound is based on preclinical in vitro and in vivo studies. While these studies provide valuable insights into its mechanism of action and potential therapeutic benefits, further research, particularly clinical trials, is crucial to confirm its efficacy and safety in humans. [, , ] Additionally, a deeper understanding of its long-term effects, potential for drug interactions, and impact on different patient populations is necessary to fully evaluate its therapeutic potential.
Q6: What are the future directions for research on this compound and other GPR119 agonists?
A6: Future research should focus on conducting comprehensive clinical trials to validate the preclinical findings and assess the long-term safety and efficacy of this compound in humans. [] Investigating its potential in treating other metabolic disorders, such as NASH, and exploring its use in combination therapies could also provide valuable insights. Further research on its pharmacokinetic and pharmacodynamic properties, including its absorption, distribution, metabolism, and excretion, will be essential to optimize its therapeutic application. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.